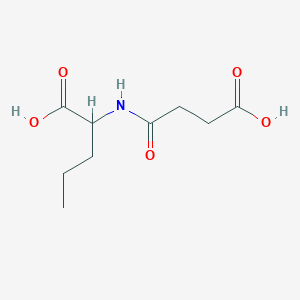
2-(3-Carboxypropanoylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carboxypropanoylamino)pentanoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of compounds known as glutamine antagonists, which are compounds that inhibit the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, CPPene has been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
2-(3-Carboxypropanoylamino)pentanoic acid works by inhibiting the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, 2-(3-Carboxypropanoylamino)pentanoic acid inhibits the growth and proliferation of cancer cells and reduces inflammation. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to protect against oxidative stress and apoptosis, which are important factors in the development of neurological disorders.
Biochemical and Physiological Effects
2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, protect against oxidative stress and apoptosis, and improve neurological function. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-Carboxypropanoylamino)pentanoic acid is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of 2-(3-Carboxypropanoylamino)pentanoic acid is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid is a synthetic compound, which can make it more expensive to produce than natural compounds.
Orientations Futures
There are a number of future directions for the study of 2-(3-Carboxypropanoylamino)pentanoic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 2-(3-Carboxypropanoylamino)pentanoic acid. Another area of research is the study of 2-(3-Carboxypropanoylamino)pentanoic acid in combination with other compounds to enhance its therapeutic effects. In addition, further study is needed to determine the optimal dosage and administration of 2-(3-Carboxypropanoylamino)pentanoic acid for different therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 2-(3-Carboxypropanoylamino)pentanoic acid and its potential applications in the treatment of a variety of diseases.
Méthodes De Synthèse
2-(3-Carboxypropanoylamino)pentanoic acid can be synthesized using a variety of methods, including the reaction of 2-aminopentanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Another synthesis method involves the reaction of 2-amino-3-methylbutanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Both methods result in the formation of 2-(3-Carboxypropanoylamino)pentanoic acid with high yields and purity.
Applications De Recherche Scientifique
2-(3-Carboxypropanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(3-Carboxypropanoylamino)pentanoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been studied for its potential use in the treatment of neurological disorders such as stroke and traumatic brain injury.
Propriétés
IUPAC Name |
2-(3-carboxypropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-2-3-6(9(14)15)10-7(11)4-5-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPDLBXHOBAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxypropanoylamino)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)

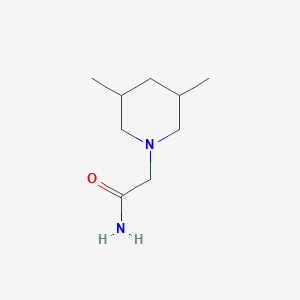



![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

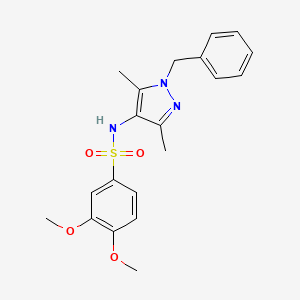
![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
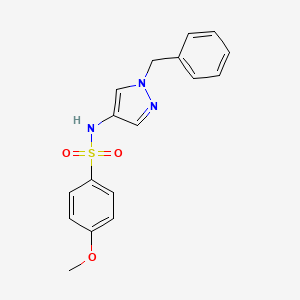
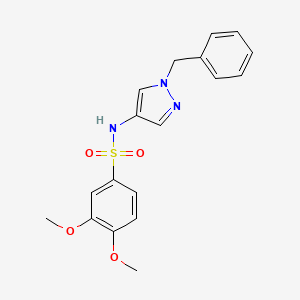
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)